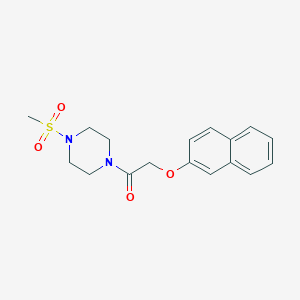
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic compound that has been extensively studied for its potential in various scientific applications. This compound is commonly referred to as CPP or CPPene and has shown promising results in research studies related to neuroscience, cancer, and drug discovery.
Wirkmechanismus
CPPene acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, CPPene can modulate the activity of the receptor and regulate the flow of calcium ions into the cell. This modulation of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPPene has been shown to have a variety of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, CPPene has been shown to increase the release of dopamine and serotonin in the brain. This increase in neurotransmitter release can have a variety of effects on neuronal function, including the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPPene in lab experiments is its specificity for the NMDA receptor. Because CPPene acts as a non-competitive antagonist of the NMDA receptor, it can be used to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using CPPene in lab experiments is its relatively low potency compared to other NMDA receptor antagonists.
Zukünftige Richtungen
There are a number of future directions for research on CPPene. One area of future research is in the development of more potent NMDA receptor antagonists based on the structure of CPPene. Another area of future research is in the development of CPPene-based drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPPene on neuronal function.
Synthesemethoden
The synthesis of CPPene involves the reaction between 1-(4-chlorobutyl)piperazine and 2,2-diphenylacetyl chloride in the presence of a base. This reaction results in the formation of CPPene as a white solid.
Wissenschaftliche Forschungsanwendungen
CPPene has been studied for its potential in various scientific research applications. One of the most promising applications of CPPene is in the field of neuroscience. Studies have shown that CPPene has the ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important in the regulation of synaptic plasticity and memory formation. CPPene has also been studied for its potential in the treatment of cancer. Research has shown that CPPene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
|---|---|
Molekularformel |
C23H28N2O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-(4-cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C23H28N2O/c26-23(25-17-15-24(16-18-25)21-13-7-8-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
InChI-Schlüssel |
PXFWIVXKILQHQO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
